(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is a chiral β-hydroxy acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound’s structure includes a hydroxy group, an amino group protected by the Boc group, and a phenyl group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of α-amino-β-keto carboxylic acid esters to the corresponding β-hydroxy acids using sodium borohydride in methanol at low temperatures . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include various stereoisomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid involves the protection of the amino group by the Boc group, which prevents unwanted side reactions during chemical transformations. The Boc group can be easily removed under acidic conditions, allowing the free amino group to participate in subsequent reactions . The hydroxy and phenyl groups provide additional sites for chemical modifications, making the compound a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane
- (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of chiral drugs and peptides. The Boc protecting group further enhances its utility by providing a stable and easily removable protection for the amino group.
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12?/m0/s1 |
InChI Key |
BHTRKISIDQZUQX-PXYINDEMSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.